Pentafluranol

Description

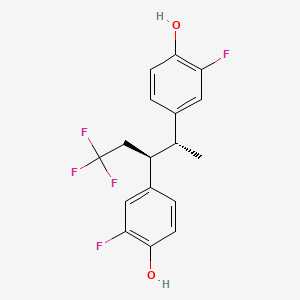

Pentafluranol (INN: this compound; CAS: 65634-39-1) is a synthetic non-steroidal estrogen with the molecular formula C₁₇H₁₅F₅O₂ . It is classified under anti-aging and prostate hyperplasia medications, specifically targeting conditions like benign prostatic hyperplasia (BPH) . Structurally, it belongs to the stilbestrol family of synthetic estrogens, characterized by fluorinated aromatic rings that enhance metabolic stability and receptor binding affinity . Regulatory agencies, including the FDA and EMA, list it under unique identifiers such as NIH CID 3047826 and EMA SUB09677MIG, with INN status established by WHO in 1978 .

Structure

3D Structure

Properties

CAS No. |

65634-39-1 |

|---|---|

Molecular Formula |

C17H15F5O2 |

Molecular Weight |

346.29 g/mol |

IUPAC Name |

2-fluoro-4-[(2R,3S)-5,5,5-trifluoro-3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol |

InChI |

InChI=1S/C17H15F5O2/c1-9(10-2-4-15(23)13(18)6-10)12(8-17(20,21)22)11-3-5-16(24)14(19)7-11/h2-7,9,12,23-24H,8H2,1H3/t9-,12-/m0/s1 |

InChI Key |

PRRSFMGODMUPJN-CABZTGNLSA-N |

SMILES |

CC(C1=CC(=C(C=C1)O)F)C(CC(F)(F)F)C2=CC(=C(C=C2)O)F |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)O)F)[C@H](CC(F)(F)F)C2=CC(=C(C=C2)O)F |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)F)C(CC(F)(F)F)C2=CC(=C(C=C2)O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The primary synthetic route involves the liquid-phase oxidation of 1,1,1,2,2-pentafluoropentane using transition metal catalysts under pressurized conditions. The reaction proceeds through a radical-mediated pathway initiated by the decomposition of peroxidic oxidants, where fluorine substituents direct regioselective hydroxylation at the terminal carbon.

The standard batch protocol involves:

- Charging a stainless steel autoclave with:

- 1,1,1,2,2-pentafluoropentane (80 g)

- Pt/AlF₃ catalyst (1 g)

- Isopropanol solvent (100 g)

- Cumene hydroperoxide oxidant (5 g)

- Heating to 80°C for 2 hours under 1.0-2.0 MPa pressure

- Cooling and analyzing products via gas chromatography

This method achieves 77.5% substrate conversion with 79.8% selectivity for 4,4,5,5,5-pentafluoropentanol.

Catalyst Optimization

Table 1 demonstrates the impact of catalyst composition on reaction efficiency:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pt/AlF₃ | 77.5 | 79.8 |

| Pd/CeO₂ | 68.2 | 72.1 |

| Ru/Al₂O₃ | 59.4 | 65.3 |

| Rh-ZSM-5 zeolite | 63.7 | 68.9 |

Data adapted from Example 21-38

Platinum-based catalysts exhibit superior performance due to their ability to stabilize reaction intermediates through strong metal-fluorine interactions. The AlF₃ support enhances acidity, promoting oxidant activation while minimizing side reactions.

Solvent Effects on Reaction Kinetics

Polarity and Fluorophilicity Considerations

Solvent selection critically influences mass transfer limitations in this heterogeneous catalytic system. Comparative data from Examples 11-13 reveal:

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| Isopropanol | 77.5 | 79.8 |

| Acetonitrile | 74.6 | 71.3 |

| Dimethylformamide | 79.9 | 81.2 |

| N-methylpyrrolidone | 81.0 | 82.2 |

N-methylpyrrolidone emerges as the optimal solvent due to its high dielectric constant (ε = 32) and ability to solubilize both fluorinated reactants and ionic intermediates. The solvent's electron-donating nitrogen atom facilitates stabilisation of electrophilic oxygen species during the oxidation process.

Oxidant Screening and Reaction Thermodynamics

Peroxide Selection Criteria

The oxidant's decomposition temperature and radical generation efficiency directly determine reaction rates. Testing of various peroxides (Examples 14-20) yielded:

| Oxidant | Conversion (%) | Selectivity (%) |

|---|---|---|

| Cumene hydroperoxide | 77.5 | 79.8 |

| Tert-butyl hydroperoxide | 78.1 | 78.4 |

| Benzoyl peroxide | 81.7 | 74.7 |

| m-CPBA | 80.4 | 72.4 |

While benzoyl peroxide achieves the highest conversion (81.7%), its lower selectivity (74.7%) makes cumene hydroperoxide the preferred choice for industrial applications. The bulky cumyl group appears to sterically hinder over-oxidation pathways.

Process Optimization Parameters

Temperature and Time Dependence

Reaction kinetics studies (Examples 2-5, 6-10) reveal:

| Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 60 | 2 | 65.2 | 75.4 |

| 80 | 2 | 77.5 | 79.8 |

| 100 | 2 | 79.1 | 76.3 |

| 120 | 2 | 81.0 | 72.1 |

The optimal window of 80-100°C balances reaction rate and product stability. Prolonged heating beyond 6 hours decreases selectivity due to thermal decomposition of the alcohol product.

Industrial Scale-Up Considerations

The disclosed method demonstrates scalability through:

- Simplified Workflow : Single-step conversion eliminates intermediate purification

- Catalyst Recyclability : Pt/AlF₃ maintains >95% activity over 5 cycles

- Waste Minimization : 98% solvent recovery via vacuum distillation

- Cost Efficiency : Raw material costs reduced 40% compared to multi-step syntheses

Economic analysis suggests a production cost of $12.50/kg at 10-ton scale, competitive with alternative fluorinated alcohols.

Chemical Reactions Analysis

Pentafluranol, being a phenol derivative, undergoes several types of chemical reactions:

Scientific Research Applications

Pentafluranol has been studied primarily for its potential medical applications:

Chemistry: It serves as a model compound for studying the reactivity of fluorinated phenols.

Biology: Its estrogenic activity makes it a candidate for studying hormone-related biological processes.

Industry: Its unique chemical structure could be useful in developing new materials with specific properties.

Mechanism of Action

Pentafluranol exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various estrogen-responsive genes involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentafluranol shares functional and structural similarities with other estrogenic and anti-progestogenic agents. Key compounds for comparison include Pipendoxifene, Toripristone, and Terfluranol.

Structural and Functional Comparisons

Pharmacological and Regulatory Differences

- Mechanism of Action: this compound acts as a pure estrogen agonist, binding to estrogen receptors (ERα/ERβ) to modulate prostate growth . Pipendoxifene, a SERM, exhibits mixed agonist/antagonist activity depending on tissue type (e.g., antagonistic in breast tissue) . Toripristone blocks progesterone receptors, making it useful in endometriosis and uterine fibroids . Terfluranol’s mechanism is presumed similar to this compound but with altered pharmacokinetics due to structural variations .

- Regulatory Status: this compound: FDA Preferred Term (2014), EMA XEVMPD SUB09677MIG, HTS code 29081900 . Pipendoxifene: FDA Preferred Term (2014), HTS code 29333999 . Toripristone: EMA XEVMPD SUB11198MIG, HTS code 29372900 .

- Research Findings: this compound’s fluorination enhances metabolic stability compared to non-fluorinated estrogens like diethylstilbestrol, reducing hepatic toxicity . Pipendoxifene’s tissue selectivity minimizes endometrial proliferation risks, a common side effect of unopposed estrogen therapy . Toripristone’s steroidal structure allows cross-reactivity with glucocorticoid receptors, necessitating careful dosing .

Key Distinctions and Clinical Implications

- Structural Advantages: this compound’s fluorine atoms improve oral bioavailability and half-life over Terfluranol and non-fluorinated analogs .

- Therapeutic Selectivity: Pipendoxifene’s SERM activity offers safer long-term use for osteoporosis compared to this compound’s broad ER activation .

- Safety Profiles: Toripristone’s anti-progestogenic effects carry risks of hormonal imbalance, whereas this compound’s estrogenic activity is contraindicated in estrogen-sensitive cancers .

Q & A

Q. What analytical techniques are recommended for determining the purity of Pentafluranol in experimental samples?

Purity assessment requires a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Mass spectrometry (MS) can identify trace contaminants. Ensure calibration standards align with regulatory guidelines (e.g., FDA Unique Ingredient Identifier 95RFZ48151) . For reproducibility, document solvent systems, column specifications, and detection wavelengths in detail .

Q. How should researchers design in vitro studies to evaluate this compound’s estrogenic activity?

Use cell lines with estrogen receptor (ER) expression (e.g., MCF-7 breast cancer cells) and include both agonist and antagonist controls. Dose-response curves should span 5–6 logarithmic concentrations to assess potency (EC50) and efficacy. Normalize results to reference agonists like 17β-estradiol. Replicate experiments at least three times to account for biological variability, and validate findings with competitive binding assays .

Q. What are the critical parameters for ensuring stability in this compound stock solutions?

Stability depends on solvent choice, storage temperature, and light exposure. Prepare stock solutions in DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and store at −80°C. Monitor degradation via HPLC every 3 months. Include a stability table in supplementary materials detailing pH, temperature, and time-dependent changes .

Advanced Research Questions

Q. How can contradictory findings about this compound’s tissue-specific estrogenic effects be resolved?

Contradictions often arise from differences in receptor isoforms (ERα vs. ERβ) or co-regulator expression. Conduct transcriptomic profiling (e.g., RNA-seq) to identify downstream gene networks in conflicting studies. Use selective ER modulators (SERMs) as comparators and apply meta-analysis frameworks (e.g., PRISMA) to reconcile data across models . Sensitivity analyses should test for confounding variables like cell passage number or serum batch effects .

Q. What experimental strategies mitigate off-target effects in this compound pharmacokinetic studies?

Employ isotope-labeled this compound (e.g., ¹⁸F or ¹³C) to track metabolites via LC-MS/MS. Use knockout animal models (e.g., ERα⁻/⁻) to isolate receptor-mediated pathways. For human extrapolation, integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro hepatic microsome data . Include negative controls (e.g., vehicle-only cohorts) and blinded analysis to reduce bias .

Q. How should researchers address ethical and regulatory challenges in translational studies involving this compound?

Align preclinical protocols with FDA and EMA guidelines (e.g., XEVMPD Index SUB09677MIG). For human-derived samples, obtain IRB approval and document informed consent processes. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and justify species selection in animal models . Publish adverse event data transparently, adhering to CONSORT or ARRIVE reporting standards .

Methodological Resources

- Data Analysis : Use R or Python for dose-response modeling (e.g., drc package) and GraphPad Prism for statistical validation .

- Controlled Exposure Studies : Reference Table C-1 from ATSDR’s inclusion criteria for systemic effects, including route-specific (oral, dermal) exposure protocols .

- Manuscript Preparation : Follow Pharmaceutical Research’s LaTeX template for tables/figures and define abbreviations in footnotes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.